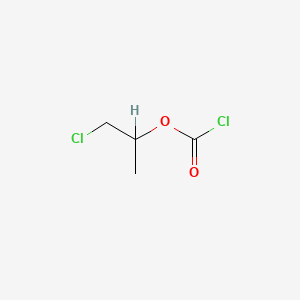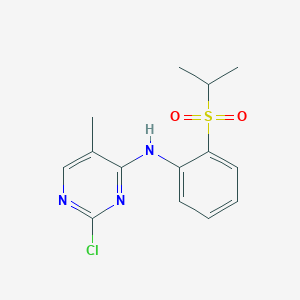
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid is an organic compound with the molecular formula C10H13NO4S. It is a derivative of benzoic acid, where the hydrogen atom on the benzene ring is substituted with an isopropyl group and a sulfamoyl group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid typically involves the following steps:
Starting Material: The synthesis begins with benzoic acid as the starting material.
Introduction of Isopropyl Group: The isopropyl group is introduced through a Friedel-Crafts alkylation reaction. This involves reacting benzoic acid with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of Sulfamoyl Group: The sulfamoyl group is introduced by reacting the intermediate product with sulfamoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Sulfonic acids
Reduction: Amines
Substitution: Various substituted benzoic acid derivatives
Scientific Research Applications
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: It is investigated for its potential therapeutic effects, particularly as an anti-inflammatory agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, including those involved in inflammation and cell signaling.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Similar structure but lacks the isopropyl group.
4-Isopropylbenzoic acid: Similar structure but lacks the sulfamoyl group.
3-Sulfamoylbenzoic acid: Similar structure but the sulfamoyl group is in a different position.
Uniqueness
3-(aminosulfonyl)-4-(1-methylethyl)Benzoicacid is unique due to the presence of both the isopropyl and sulfamoyl groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
4-propan-2-yl-3-sulfamoylbenzoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15) |
InChI Key |
XALXFSQVBICFKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Tert-butyl 3-(imidazo[1,2-b]pyridazin-2-yl)phenylcarbamate](/img/structure/B8726063.png)
![2-Methyl-6-oxo-1,4,5,6-tetrahydro-cyclopenta[b]pyrrole-3-carboxylic acid ethyl ester](/img/structure/B8726075.png)


![2-cyclopropyl-7-hydroxypyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B8726101.png)

